2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides It features a chloro group, a phenyl group, and a thiophen-2-ylmethyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with N-phenyl-N-[(thiophen-2-yl)methyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group of the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used. The reactions are usually performed in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic substitution: The major products are substituted acetamides with different functional groups replacing the chloro group.
Oxidation: The major products are sulfoxides or sulfones derived from the thiophen-2-ylmethyl group.
Reduction: The major products are amines resulting from the reduction of the carbonyl group.
Scientific Research Applications
2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is studied for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme-substrate interactions and receptor binding mechanisms.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Lacks the thiophen-2-ylmethyl group, resulting in different chemical and biological properties.
N-phenyl-N-[(thiophen-2-yl)methyl]acetamide:
2-chloro-N-[(thiophen-2-yl)methyl]acetamide: Lacks the phenyl group, leading to variations in its chemical behavior and biological activity.
Uniqueness
2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both the chloro group and the thiophen-2-ylmethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-phenyl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINWXGVKGITCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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